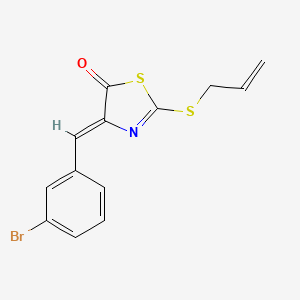
1-(3-bromobenzyl)-4-(3-phenoxybenzyl)piperazine oxalate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(3-bromobenzyl)-4-(3-phenoxybenzyl)piperazine oxalate, also known as BPP, is a compound that has gained significant attention in scientific research due to its unique properties and potential applications. BPP is a piperazine derivative that has been synthesized through a multistep process involving the reaction of 3-bromobenzyl chloride with 3-phenoxybenzylamine, followed by the addition of piperazine and subsequent crystallization with oxalic acid.
Mecanismo De Acción
The exact mechanism of action of 1-(3-bromobenzyl)-4-(3-phenoxybenzyl)piperazine oxalate is not fully understood. However, it is believed that 1-(3-bromobenzyl)-4-(3-phenoxybenzyl)piperazine oxalate acts as a partial agonist at the dopamine D2 receptor, which plays a key role in the reward pathway in the brain. 1-(3-bromobenzyl)-4-(3-phenoxybenzyl)piperazine oxalate has also been shown to increase the release of norepinephrine and serotonin, which are involved in regulating mood and anxiety.
Biochemical and Physiological Effects:
1-(3-bromobenzyl)-4-(3-phenoxybenzyl)piperazine oxalate has been shown to have several biochemical and physiological effects. In animal models, 1-(3-bromobenzyl)-4-(3-phenoxybenzyl)piperazine oxalate has been shown to decrease locomotor activity, increase social interaction, and reduce anxiety-like behavior. 1-(3-bromobenzyl)-4-(3-phenoxybenzyl)piperazine oxalate has also been shown to increase the expression of several genes involved in neuroplasticity, which may contribute to its antidepressant effects.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of using 1-(3-bromobenzyl)-4-(3-phenoxybenzyl)piperazine oxalate in lab experiments is its ability to selectively modulate the activity of specific neurotransmitter systems. This allows researchers to study the effects of these systems on behavior and physiology. Additionally, 1-(3-bromobenzyl)-4-(3-phenoxybenzyl)piperazine oxalate has been shown to have low toxicity and minimal side effects in animal models. However, one limitation of using 1-(3-bromobenzyl)-4-(3-phenoxybenzyl)piperazine oxalate in lab experiments is its relatively low solubility in water, which can make it difficult to administer.
Direcciones Futuras
There are several potential future directions for research on 1-(3-bromobenzyl)-4-(3-phenoxybenzyl)piperazine oxalate. One area of interest is the development of more efficient synthesis methods for 1-(3-bromobenzyl)-4-(3-phenoxybenzyl)piperazine oxalate. Additionally, further studies are needed to fully elucidate the mechanism of action of 1-(3-bromobenzyl)-4-(3-phenoxybenzyl)piperazine oxalate and its effects on neurotransmitter systems. Finally, there is a need for more research on the potential therapeutic applications of 1-(3-bromobenzyl)-4-(3-phenoxybenzyl)piperazine oxalate, particularly in the treatment of drug addiction and withdrawal symptoms.
Métodos De Síntesis
The synthesis of 1-(3-bromobenzyl)-4-(3-phenoxybenzyl)piperazine oxalate involves the reaction of 3-bromobenzyl chloride with 3-phenoxybenzylamine in the presence of a base, such as potassium carbonate or sodium hydroxide, to form the intermediate 1-(3-bromobenzyl)-4-(3-phenoxybenzyl)piperazine. The piperazine is then crystallized with oxalic acid to form the oxalate salt of 1-(3-bromobenzyl)-4-(3-phenoxybenzyl)piperazine oxalate. The overall yield of this synthesis method is approximately 50%.
Aplicaciones Científicas De Investigación
1-(3-bromobenzyl)-4-(3-phenoxybenzyl)piperazine oxalate has been extensively studied for its potential applications in the field of neuroscience. Specifically, 1-(3-bromobenzyl)-4-(3-phenoxybenzyl)piperazine oxalate has been shown to modulate the activity of several neurotransmitter systems, including dopamine, norepinephrine, and serotonin. 1-(3-bromobenzyl)-4-(3-phenoxybenzyl)piperazine oxalate has also been shown to have anxiolytic and antidepressant effects in animal models. Additionally, 1-(3-bromobenzyl)-4-(3-phenoxybenzyl)piperazine oxalate has been studied for its potential use in the treatment of drug addiction and withdrawal symptoms.
Propiedades
IUPAC Name |
1-[(3-bromophenyl)methyl]-4-[(3-phenoxyphenyl)methyl]piperazine;oxalic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H25BrN2O.C2H2O4/c25-22-8-4-6-20(16-22)18-26-12-14-27(15-13-26)19-21-7-5-11-24(17-21)28-23-9-2-1-3-10-23;3-1(4)2(5)6/h1-11,16-17H,12-15,18-19H2;(H,3,4)(H,5,6) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CUGKPPURWPPAJY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1CC2=CC(=CC=C2)OC3=CC=CC=C3)CC4=CC(=CC=C4)Br.C(=O)(C(=O)O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H27BrN2O5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
527.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-[(3-Bromophenyl)methyl]-4-[(3-phenoxyphenyl)methyl]piperazine;oxalic acid | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![1-({2,5-dimethyl-1-[3-(trifluoromethyl)phenyl]-1H-pyrrol-3-yl}methyl)-4-ethylpiperazine](/img/structure/B5111504.png)
![4-[(3-benzyl-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene)methyl]phenyl 2-nitrobenzenesulfonate](/img/structure/B5111513.png)
![10-cyclopentylidene-4-(3,4-dichlorophenyl)-4-azatricyclo[5.2.1.0~2,6~]dec-8-ene-3,5-dione](/img/structure/B5111516.png)
![4-(benzyloxy)-N-{[(4-phenyl-1,3-thiazol-2-yl)amino]carbonothioyl}benzamide](/img/structure/B5111519.png)
![6-amino-4-(2-thienyl)-3-(3,4,5-trimethoxyphenyl)-1,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile](/img/structure/B5111526.png)
![N-[4-(1-piperidinyl)phenyl]-4-propoxybenzamide](/img/structure/B5111528.png)
![3-({4-[(4-tert-butyl-1H-1,2,3-triazol-1-yl)methyl]-1-piperidinyl}methyl)-N-methyl-2-pyridinamine bis(trifluoroacetate)](/img/structure/B5111530.png)
![3-[4-(methylsulfonyl)-1-piperazinyl]-6-(1H-pyrazol-1-yl)pyridazine](/img/structure/B5111538.png)
![N~1~-[4-chloro-3-(trifluoromethyl)phenyl]-N~2~-(2-fluorophenyl)-N~2~-(methylsulfonyl)glycinamide](/img/structure/B5111542.png)
![5-{[4-(2-methoxyethoxy)-1-piperidinyl]carbonyl}-1-(2-phenylethyl)-2-piperidinone](/img/structure/B5111545.png)
![N-[4-(4-bromophenyl)-3-methyl-1,3-thiazol-2(3H)-ylidene]-4-fluoroaniline hydrobromide](/img/structure/B5111549.png)

![N-(5-{[(2-fluorobenzyl)amino]sulfonyl}-2-methoxyphenyl)acetamide](/img/structure/B5111559.png)
